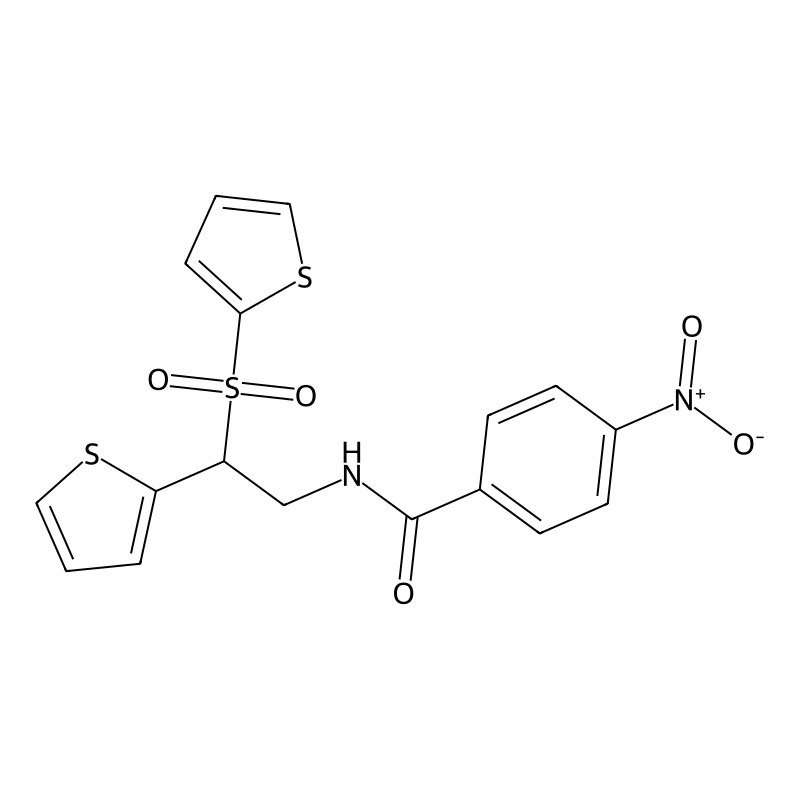

4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Thiophene Derivatives in Medicinal Chemistry

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Thiophene Derivatives in Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Synthesis of Thiophene Derivatives

The synthesis of thiophene derivatives involves various methods including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide is a complex organic compound characterized by the presence of a nitro group, thiophene rings, and a benzamide moiety. The molecular formula for this compound is , and it features notable structural components that contribute to its chemical reactivity and potential biological activity. The compound's design incorporates functional groups that are often associated with pharmacological properties, making it a subject of interest in medicinal chemistry.

There is no current information available regarding the mechanism of action of 4-nitro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide.

- Nucleophilic Substitution: The nitro group can undergo reduction to form an amine, while the thiophene rings may react under specific conditions to form sulfoxides or sulfones.

- Oxidation: The thiophene moieties can be oxidized, potentially leading to derivatives with altered electronic properties.

- Condensation Reactions: The benzamide structure allows for potential condensation reactions with other nucleophiles, expanding the compound's utility in synthetic chemistry.

4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide is of significant interest due to its potential biological activities. Compounds with similar structures have been studied for their:

- Anticancer Properties: Many thiophene derivatives exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity: The presence of the thiophene ring is often linked to antimicrobial effects, making this compound a candidate for further exploration in drug development.

- Enzyme Inhibition: Similar compounds have shown the ability to inhibit specific enzymes, such as carbonic anhydrases, which are involved in tumor growth and other pathological processes.

The synthesis of 4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide can be approached through several methods:

- Starting Materials: The synthesis typically begins with commercially available thiophenes and nitro-substituted benzamides.

- Reagents and Conditions: Common reagents include bases like potassium carbonate and solvents such as dimethylformamide (DMF). Reaction conditions may involve heating under reflux to facilitate the formation of the desired product.

- Purification: Following synthesis, purification techniques such as recrystallization or column chromatography are employed to isolate the final product in high purity.

The applications of 4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide span various fields:

- Pharmaceutical Development: Its potential as an anticancer or antimicrobial agent makes it a candidate for drug development.

- Material Science: Compounds with similar structures are explored for their electronic properties, which can be useful in organic electronics and sensors.

- Biochemical Research: This compound may serve as a probe or tool in biochemical assays to study enzyme activity or cellular processes.

Studies on the interactions of 4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide with biological targets are crucial for understanding its mechanism of action. Research may focus on:

- Binding Affinity: Evaluating how strongly the compound binds to target proteins or enzymes.

- Mechanistic Studies: Investigating how the compound affects biochemical pathways, such as apoptosis in cancer cells or inhibition of microbial growth.

Several compounds share structural features with 4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide. A comparison highlights its uniqueness:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 4-nitro-N-(thiophen-2-ylmethylideneamino)benzamide | Nitro group, thiophene | Anticancer |

| 4-amino-N-(thiophen-2-ylmethyl)benzamide | Amino group instead of nitro | Antimicrobial |

| 4-nitro-2-(thiophen-2-yl)phenol | Hydroxyl group present | Antioxidant |

| N-(4-nitrophenyl)thiophene-2-sulfonamide | Sulfonamide functionality | Enzyme inhibition |

The unique combination of a nitro group with dual thiophene attachments in 4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide distinguishes it from these related compounds, potentially enhancing its biological activity and application scope.